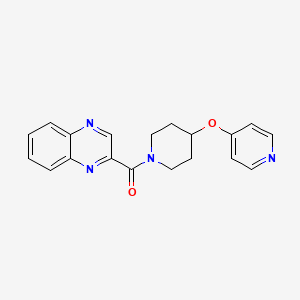
(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms. The yield, purity, and efficiency of the synthesis process are also important factors to consider .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR , IR, and mass spectrometry. These techniques can provide information about the connectivity of atoms in the molecule, the types of bonds present, and the overall 3D shape of the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors to consider include the conditions needed for the reaction (temperature, pressure, catalysts), the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability under various conditions .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition for Diabetic Complications
Compounds structurally related to "(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate" have been studied for their potential as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in the development of diabetic complications. Notably, derivatives of oxothiazolidine benzoate and acetate showed potent inhibitory activity on these enzymes, suggesting their utility in preventing long-term diabetic complications. Docking analyses provided insights into the binding modes of these inhibitors, which could serve as lead structures for developing therapeutic compounds targeting diabetic complications (Saeed et al., 2014).
Anticancer Activity
Several novel 4-thiazolidinones with a benzothiazole moiety have demonstrated antitumor activity. These compounds were synthesized and screened against various cancer cell lines, with some showing significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This highlights the potential of these compounds as candidates for anticancer therapy, with specific derivatives being identified as particularly potent in inhibiting cancer cell proliferation (Havrylyuk et al., 2010).
Novel Compounds with Potential Therapeutic Benefits
Research has focused on the synthesis and evaluation of novel compounds for potential therapeutic applications. This includes the synthesis of derivatives that could act as anti-proliferative agents against human leukemic cells, highlighting the broad potential of these compounds in medicinal chemistry and drug development. Such studies not only contribute to our understanding of the biological activities of these compounds but also open pathways for the development of new therapies for various diseases (Soni et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-23-15-5-3-4-14(11-15)20-17(21)16(26-19(20)25)10-12-6-8-13(9-7-12)18(22)24-2/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFSHCPHTDNCNQ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dichlorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2866802.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)
![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)

![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)